Hydroxy-PEG5-CH2CO2tBu

説明

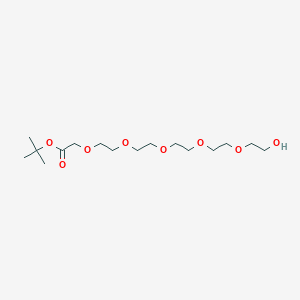

Hydroxy-PEG5-CH2CO2tBu is a polyethylene glycol (PEG)-based compound featuring a hydroxyl (-OH) terminus, a PEG5 chain (five ethylene oxide units), a methylene spacer (-CH2-), and a tert-butyl ester (-CO2tBu) group. Its molecular formula is C12H24O8 (calculated molecular weight: 296.3 g/mol), though discrepancies exist in reported CAS numbers: 52026-48-9 () and 1807530-05-7 (). The compound exhibits solubility in water and organic solvents (e.g., DCM, DMF) due to its hydrophilic PEG chain and hydrophobic tert-butyl group. The tert-butyl ester acts as a protective group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.

This compound is widely used in bioconjugation, drug delivery, and materials science. Its hydroxyl group enables covalent bonding with biomolecules (e.g., proteins, peptides), while the PEG chain enhances solubility and reduces immunogenicity.

特性

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBSNFHNMATJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

ヒドロキシ-PEG4-O-Bocの合成は、通常、PEG誘導体とBoc保護されたヒドロキシ基の反応を含みます。反応条件には、多くの場合、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます。 このプロセスには、最終化合物の純度と品質を確保するための精製と特性評価を含む、複数のステップが含まれる場合があります .

工業生産方法

ヒドロキシ-PEG4-O-Bocの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、効率とコスト効率を最大限に高めるために最適化されており、多くの場合、自動化されたシステムと厳格な品質管理対策を組み込んで、製品の一貫性と高純度を確保しています .

化学反応の分析

Deprotection of the tert-Butyl Ester

The tert-butyl ester (CO2tBu) undergoes acid-catalyzed hydrolysis to yield a free carboxylic acid (HO-PEG5-CH2COOH). This reaction is critical for generating reactive sites for subsequent conjugations:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Mechanism : Acidic cleavage of the tert-butyl group via protonation and elimination of isobutylene .

-

Applications : The deprotected carboxylic acid is used in peptide coupling or amide bond formation .

Esterification of the Hydroxyl Group

The terminal hydroxyl (-OH) on the PEG chain reacts with electrophiles to form esters or carbonates:

-

Reaction with 4-Nitrophenyl Chloroformate :

-

Reaction with Mesyl Chloride (MsCl) :

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into leaving groups (e.g., mesylate, iodide) for displacement reactions:

-

Formation of Iodo-PEG Derivatives :

Oxidation Reactions

While direct oxidation of the hydroxyl group in this compound is less common, PEG spacers are known to stabilize oxidized intermediates in complex systems .

Comparative Reactivity of PEG Derivatives

The reactivity of this compound is contextualized against related compounds:

Synthetic Limitations and Optimizations

科学的研究の応用

Hydroxy-PEG4-O-Boc has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in targeted therapy, particularly in cancer treatment.

Industry: Utilized in the development of advanced materials and drug delivery systems

作用機序

ヒドロキシ-PEG4-O-Bocは、特定のタンパク質を分解のために標的化するように設計されたPROTACにおけるリンカーとして機能します。この化合物は、2つのリガンドを結合します。1つは標的タンパク質に結合し、もう1つはE3ユビキチンリガーゼを募集します。 この相互作用により、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解が起こります .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Hydroxy-PEG5-CH2CO2tBu and analogous PEG derivatives:

Key Comparison Points:

Functional Group Diversity :

- This compound : The hydroxyl group facilitates nucleophilic reactions (e.g., esterification, ether formation).

- Propargyl-PEG5-CH2CO2tBu : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioorthogonal labeling.

- Ald-CH2-PEG5-CH2CH2COOtBu : The aldehyde group allows Schiff base formation with amines, useful in protein immobilization.

PEG Chain Length :

- Shorter PEG chains (e.g., PEG2 in Hydroxy-PEG2-CH2CO2tBu) reduce steric hindrance but offer lower solubility compared to PEG5 derivatives.

- Longer chains (e.g., PEG7 in Tos-PEG7-CH2CO2tBu) enhance flexibility and biocompatibility but may complicate purification.

Applications :

- This compound : Ideal for pH-sensitive drug delivery due to acid-labile tert-butyl ester.

- Benzyl-PEG5-CH2CO2tBu : The benzyl group enhances lipophilicity, improving membrane permeability in drug carriers.

- Hydroxy-PEG4-CH2CO2tBu : Used in PROTACs for targeted protein degradation, leveraging its balance of hydrophilicity and stability.

Synthetic Routes :

- Coupling reagents like HATU and TBTU () are common in synthesizing PEG derivatives.

- Deprotection of tert-butyl esters typically requires trifluoroacetic acid (TFA) or HCl.

Research Findings and Data

- Solubility : this compound exhibits superior aqueous solubility (>50 mg/mL) compared to Benzyl-PEG5-CH2CO2tBu (~20 mg/mL).

- Reactivity : Propargyl-PEG5-CH2CO2tBu achieves >90% yield in CuAAC reactions under mild conditions.

- Stability : The tert-butyl ester in this compound remains intact at neutral pH but hydrolyzes within 2 hours at pH 2.

生物活性

Hydroxy-PEG5-CH2CO2tBu, a polyethylene glycol (PEG) derivative, has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties and biological activities. This compound features a hydroxyl group and a t-butyl protected carboxyl group, which enhances its solubility in aqueous environments and allows for further functionalization. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Details |

|---|---|

| Molecular Formula | C16H32O8 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1807530-05-7 |

| Functional Groups | Hydroxyl, t-butyl ester |

| Purity | 95% |

| Storage Conditions | -20°C |

This compound is characterized by its hydrophilic PEG spacer, which significantly increases solubility in biological fluids. The hydroxyl group provides a reactive site for further derivatization, while the t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating various applications in drug development and bioconjugation .

1. Drug Delivery Systems

This compound plays a crucial role in enhancing the pharmacokinetics of therapeutic agents. Its ability to improve solubility and reduce immunogenicity makes it an ideal candidate for use in drug formulations. Studies have shown that PEGylation can significantly extend the half-life of drugs in circulation, allowing for reduced dosing frequency and improved patient compliance.

2. Antibody-Drug Conjugates (ADCs)

The compound is utilized as a linker in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The stability of the t-butyl protected carboxyl group allows for precise control over the release of the drug once internalized by target cells .

3. Bioconjugation Techniques

This compound is frequently employed in bioconjugation processes where it links proteins or peptides with minimal impact on their biological activity. This is particularly important in the development of targeted therapies where maintaining the functionality of biomolecules is critical .

Case Studies

Case Study 1: Enhanced Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized an ADC using this compound as a linker. The resulting conjugate exhibited enhanced antitumor activity against human colorectal adenocarcinoma cell lines compared to non-PEGylated counterparts. The study highlighted that PEGylation improved the solubility and stability of the drug, leading to increased efficacy and reduced systemic toxicity .

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted to evaluate the safety profile of this compound in vivo. Results indicated that this compound exhibited low cytotoxicity and favorable immune response characteristics when administered to animal models, suggesting its potential for clinical applications in drug delivery systems .

Research Findings

Research on this compound has revealed several key findings:

- Increased Solubility : The hydrophilic nature of PEG significantly enhances the solubility of conjugated drugs in physiological conditions.

- Controlled Release : The t-butyl protective group allows for controlled release mechanisms under specific conditions (e.g., acidic environments), making it suitable for targeted delivery applications.

- Functionalization Potential : The hydroxyl group provides a versatile site for further modifications, enabling the design of complex bioconjugates tailored for specific therapeutic needs .

Q & A

Basic: What are the primary synthetic routes for Hydroxy-PEG5-CH2CO2tBu, and how can purity be validated?

This compound is typically synthesized via stepwise PEGylation, involving coupling reactions between hydroxy-terminated PEG and activated t-butyl esters (e.g., using carbodiimide chemistry or succinimidyl esters). Key validation methods include:

- Nuclear Magnetic Resonance (NMR): Confirm PEG chain length (integration of ethylene oxide protons at δ 3.5–3.7 ppm) and t-butyl group presence (δ 1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients to detect unreacted precursors or byproducts .

- Mass Spectrometry (MS): Verify molecular weight (e.g., MALDI-TOF) to ensure correct PEG5 chain assembly .

Advanced: How to design experiments to resolve contradictions in solubility data for this compound across studies?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from batch-specific impurities or hydration states. Methodological approaches include:

- Controlled Solubility Assays: Test under standardized conditions (25°C, pH 7.4) using dynamic light scattering (DLS) to monitor aggregation .

- Thermogravimetric Analysis (TGA): Quantify residual water content, which affects solubility in non-polar solvents .

- Comparative Studies: Use identical PEG5 batches (validated via NMR/MS) to isolate solvent effects .

Basic: What are the critical storage conditions to prevent this compound degradation?

- Temperature: Store at –20°C in airtight containers to minimize hydrolysis of the t-butyl ester .

- Desiccation: Use vacuum-sealed packaging with silica gel to avoid hygroscopic degradation .

- Stability Monitoring: Perform periodic HPLC analysis to detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Advanced: How to optimize this compound as a linker in drug conjugate synthesis?

- Reaction Stoichiometry: Use molar excess (1.2–1.5 equivalents) of the compound to ensure complete coupling with amine-bearing drugs (e.g., via NHS ester intermediates) .

- Kinetic Studies: Monitor conjugation efficiency via UV-Vis spectroscopy (e.g., loss of NHS absorbance at 260 nm) .

- In Vitro Stability: Assess linker cleavage in physiological buffers (pH 7.4, 37°C) using LC-MS to quantify released drug .

Basic: Which analytical techniques are most effective for characterizing this compound in complex mixtures?

- Size-Exclusion Chromatography (SEC): Separate PEG5 derivatives based on hydrodynamic radius, critical for identifying oligomerization .

- Infrared Spectroscopy (FTIR): Detect ester carbonyl stretching (~1740 cm⁻¹) to confirm t-butyl protection integrity .

- Elemental Analysis: Verify carbon/hydrogen ratios to detect impurities (e.g., residual solvents) .

Advanced: How to address batch-to-batch variability in this compound synthesis for reproducible research?

- Quality-by-Design (QbD): Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst concentration) .

- In-Process Controls (IPC): Use real-time FTIR or Raman spectroscopy to monitor reaction progress and terminate at consistent conversion rates .

- Statistical Analysis: Apply ANOVA to compare batch purity and adjust synthetic protocols accordingly .

Basic: What are the key applications of this compound in nanoparticle formulation?

- Surface Functionalization: Conjugate to hydrophobic nanoparticles (e.g., PLGA) via ester hydrolysis, enhancing aqueous dispersibility .

- Drug Encapsulation: Use as a stabilizer in emulsion-solvent evaporation methods to improve payload retention .

Advanced: How to evaluate the impact of PEG chain length (n=5) on this compound’s pharmacokinetic properties?

- Comparative Pharmacokinetics (PK): Synthesize PEG3, PEG5, and PEG7 analogs and measure plasma half-life in rodent models .

- Molecular Dynamics (MD) Simulations: Model PEG5 hydration and steric effects on renal clearance .

- Tissue Distribution Studies: Use radiolabeled derivatives (e.g., ³H or ¹⁴C) to quantify organ-specific accumulation .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during weighing to prevent inhalation of fine particles .

- Waste Disposal: Neutralize hydrolyzed products (e.g., acetic acid) before aqueous disposal .

Advanced: How to troubleshoot low yields in this compound-mediated bioconjugation reactions?

- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDC) to improve activation efficiency .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .

- Post-Reaction Workup: Use dialysis (MWCO 1 kDa) to remove unreacted PEG5 and recover pure conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。